5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS No.: 1326883-38-8
Cat. No.: VC5155701
Molecular Formula: C27H23FN6O2
Molecular Weight: 482.519
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326883-38-8 |
|---|---|
| Molecular Formula | C27H23FN6O2 |
| Molecular Weight | 482.519 |
| IUPAC Name | 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2 |
| Standard InChI Key | YETZOGBXCSJOOC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-d] triazin-4-one core fused with a naphthalen-1-yl group at position 2 and a 2-oxoethylpiperazine side chain at position 5. The piperazine ring is further substituted with a 2-fluorophenyl group, enhancing its potential for receptor interactions.
Key Structural Components:
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Pyrazolo-triazinone core: A bicyclic system combining pyrazole and triazine rings.
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Naphthalen-1-yl group: A polycyclic aromatic hydrocarbon contributing to lipophilicity.
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2-Oxoethylpiperazine side chain: A flexible linker with a fluorinated aryl group for targeted binding.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of pyrazolo-triazinone derivatives typically involves multi-step protocols, as demonstrated in analogous compounds . For this molecule, a plausible pathway includes:
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Core Formation:
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Naphthalen-1-yl Introduction:
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Side Chain Functionalization:
Challenges in Synthesis:
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Steric hindrance from the naphthalene group may reduce coupling efficiency.
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Piperazine ring stability under acidic/basic conditions requires careful pH control .
Pharmacological Profile and Mechanisms of Action
Hypothesized Biological Targets
While direct studies on this compound are sparse, structural analogs exhibit activity against:
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Monoamine Oxidase B (MAO-B):
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Serotonin Receptors (5-HT₁A/5-HT₂A):
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Anticancer Activity:
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Key Differences:
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Fluorophenyl vs. Trifluoromethylphenyl: Electron-withdrawing groups modulate receptor affinity and metabolic stability.
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Naphthalene vs. Phenyl: Enhanced lipophilicity may improve blood-brain barrier penetration.
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